![molecular formula C13H12F3N3O3S2 B4733824 2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4733824.png)
2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its ability to inhibit certain enzymes and receptors in the body. It has been found to inhibit the activity of monoamine oxidase and acetylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters such as dopamine and acetylcholine. This inhibition leads to an increase in the levels of these neurotransmitters, which can have beneficial effects on various neurological disorders. It has also been found to bind to certain receptors such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide have been studied extensively. It has been found to exhibit anti-inflammatory effects by inhibiting the production of certain cytokines such as TNF-alpha and IL-1 beta. It has also been found to exhibit anti-tumor and anti-cancer properties by inhibiting the activity of certain enzymes and receptors involved in cell proliferation and survival. In addition, it has been found to exhibit neuroprotective effects by inhibiting the activity of certain enzymes involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its ability to exhibit multiple biochemical and physiological effects, its high purity, and its efficient synthesis method. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research on 2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of depression and other neurological disorders. In addition, further studies are needed to determine its optimal dosage and administration route and to investigate its potential toxicity and side effects.
Conclusion:
In conclusion, 2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its efficient synthesis method, multiple biochemical and physiological effects, and potential use in the treatment of various diseases make it a promising compound for further research. However, further studies are needed to determine its optimal dosage and administration route and to investigate its potential toxicity and side effects.
Scientific Research Applications
2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit certain enzymes such as monoamine oxidase and acetylcholinesterase has also been investigated for its potential use in the treatment of depression and other neurological disorders.
properties
IUPAC Name |
2-propylsulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S2/c1-2-7-24(21,22)9-6-4-3-5-8(9)10(20)17-12-19-18-11(23-12)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXYYKJGLYSRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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